(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

Description

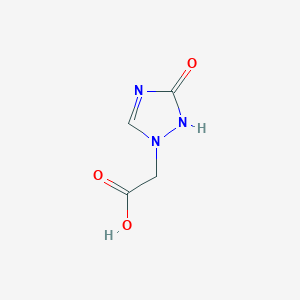

(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid (C₄H₅N₃O₃) is a triazole-derived carboxylic acid characterized by a hydroxyl group at position 3 of the 1,2,4-triazole ring and an acetic acid moiety at position 1. This compound is of interest in medicinal chemistry and materials science due to its hydrogen-bonding capability (from the hydroxyl group) and structural modularity. It is commercially available as a hydrochloride salt (C₄H₆ClN₃O₃) for enhanced stability .

Properties

IUPAC Name |

2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-4(10)6-7/h2H,1H2,(H,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDHKCKGFQOYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674389-78-6 | |

| Record name | 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The synthesis proceeds through a concerted cycloaddition mechanism, where the azide acts as a 1,3-dipole and the β-ketoester serves as a dipolarophile. The β-ketoester’s enolate, generated in situ by a base (e.g., sodium hydroxide), reacts with the azide to form a triazoline intermediate. Subsequent aromatization via proton transfer yields the triazole core, while the ester group is hydrolyzed to the carboxylic acid under reaction conditions.

For (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid, the β-ketoester precursor is hypothesized to be ethyl 3-oxobutanoate (ethyl acetoacetate). Reaction with a hydroxy-substituted azide, such as 3-hydroxy-1-azidopropane , facilitates the introduction of the hydroxyl group at the triazole’s 3-position.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

- Base selection : Tetrabutylammonium hydrogen sulfate (0.01 equiv) in combination with sodium hydroxide (50% w/w) enhances phase-transfer catalysis, improving reaction homogeneity.

- Temperature : Initial cooling to 0°C minimizes side reactions, followed by gradual warming to room temperature to complete cyclization.

- Solvent system : Methylene chloride/water biphasic systems prevent premature hydrolysis of the β-ketoester while allowing efficient mixing.

Typical yields for analogous triazole-carboxylic acids under these conditions range from 65–80%, though specific data for (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid remain unpublished.

Alternative Multi-Step Synthetic Pathways

Triazole Ring Construction Followed by Acetic Acid Functionalization

Characterization and Analytical Data

Structural Confirmation

Post-synthesis characterization of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid includes:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₄H₅N₃O₃ |

| Molecular weight | 143.10 g/mol |

| Density | Not reported |

| Melting point | Not reported |

| Aqueous solubility | Soluble in polar solvents (e.g., water, DMSO) |

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the triazole nitrogen can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (3-oxo-1H-1,2,4-triazol-1-yl)acetic acid, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Applications

Antifungal and Antibacterial Activity

Triazoles are known for their antifungal properties. The compound (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid has been investigated for its efficacy against various fungal strains. A study highlighted that related triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with some compounds showing up to 64-fold more potency than standard treatments like fluconazole .

Antitumor Activity

Research has demonstrated that triazole derivatives can inhibit tumor cell proliferation. For instance, a series of compounds containing the triazole moiety were evaluated for their cytotoxic effects on cancer cell lines. One derivative exhibited an IC50 value of 0.08 μM against multiple cancer cell lines, indicating substantial antitumor potential . The structure-activity relationship (SAR) studies suggested that modifications to the triazole ring significantly enhanced biological activity.

Neuroprotective Effects

Triazoles have also shown promise in neuroprotection. Certain derivatives have been reported to act as neuroprotectants due to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases.

Agricultural Applications

Pesticide Development

The compound has potential applications in agriculture as a pesticide. Its structural characteristics allow it to act as a fungicide against plant pathogens. Studies have indicated that triazole-based compounds can effectively inhibit the growth of fungal pathogens in crops, thus enhancing agricultural productivity .

Corrosion Inhibition

In addition to its biological applications, (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid can serve as a corrosion inhibitor in agricultural equipment. Its ability to form protective films on metal surfaces helps prevent degradation from environmental exposure .

Material Science Applications

Polymer Chemistry

Mechanism of Action

The mechanism of action of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, leading to its potential use in treating neurological disorders . The compound can also interact with metal ions, forming stable complexes that are useful in materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Hydroxy Group : Enhances solubility and hydrogen-bonding capacity, making it suitable for coordination chemistry (e.g., Cu(II) complexes in materials science) .

- Methyl Group : Improves synthetic efficiency (85–90% yield in flow reactors) and stability .

- Bromo Substituents : Increase molecular weight and lipophilicity, useful in corrosion inhibition .

- Phenyl Group : Introduces aromatic stacking interactions, relevant in kinase inhibitors .

Modifications to the Acid Moiety

Altering the carboxylic acid component impacts solubility and reactivity:

Table 2: Acid Moiety Variations

Biological Activity

(3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Triazole Compounds

Triazoles are a class of compounds that have been extensively studied for their biological properties. They exhibit a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition effects. The specific structure of (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid contributes to its unique biological profile.

The mechanism of action for (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid involves interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses.

- Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Studies have shown that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid has potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to inhibit cell proliferation suggests it may serve as a lead structure for anticancer drug development .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid. Results showed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Anticancer Mechanism Investigation

In another study focusing on its anticancer properties, (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid was shown to activate caspase pathways leading to apoptosis in cancer cells. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

Q. What are the primary synthetic routes for (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid, and how do they differ in efficiency and scalability?

The compound is synthesized via two main strategies:

- Traditional batch alkylation : Reacting 3-hydroxy-1H-1,2,4-triazole with bromoacetate derivatives under basic conditions. This method suffers from moderate regioselectivity (N1 vs. N2 alkylation) and requires chromatography for purification, resulting in lower yields (~40–50%) and higher process mass intensity (PMI) .

- Continuous-flow synthesis : A two-step metal-free process involving condensation and alkylation under flow conditions. This approach improves yield (75–85%) by minimizing intermediate handling and avoiding chromatography. Flow reactors enhance safety for energetic intermediates and reduce solvent waste .

Q. Key Efficiency Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 40–50% | 75–85% |

| PMI (Process Mass Intensity) | 120–150 | 80–90 |

| Chromatography Required | Yes | No |

| Data from |

Q. What spectroscopic and chromatographic techniques are essential for characterizing (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid and its intermediates?

- NMR Spectroscopy : and NMR confirm regioselectivity (N1 vs. N2 substitution) and purity. The acetic acid proton appears as a singlet at δ 4.5–5.0 ppm, while the triazole ring protons resonate between δ 7.5–8.5 ppm .

- LC-MS/GC-MS : Used to monitor reaction progress and quantify byproducts. LC-MS with electrospray ionization (ESI+) detects intermediates like ethyl esters (e.g., for triazole ethyl ester) .

- IR Spectroscopy : Confirms carboxylic acid functionality (C=O stretch at 1700–1720 cm) and hydroxyl groups (broad O–H stretch at 2500–3300 cm) .

Q. What are the key challenges in achieving regioselective N1-alkylation of 3-hydroxy-1H-1,2,4-triazole?

Regioselectivity is influenced by:

- Base Strength : Strong bases (e.g., NaH) favor N1-alkylation but risk side reactions. Weak bases (e.g., KCO) reduce byproducts but lower selectivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote N2-alkylation. Solvent-free conditions under flow improve selectivity .

- Temperature Control : Elevated temperatures (>80°C) increase reaction rates but degrade intermediates. Flow reactors maintain precise temperature control (40–60°C) to stabilize reactive species .

Advanced Research Questions

Q. How do green chemistry metrics (e.g., PMI, RPG) guide the optimization of triazole acetic acid synthesis?

Green metrics quantify sustainability and efficiency:

- PMI (Process Mass Intensity) : Total mass of materials per unit product. Flow processes reduce PMI by 30–40% compared to batch methods due to minimized solvent use .

- RPG (Relative Process Greenness) : Benchmarks against industry standards. The 2nd-generation flow process achieves an RPG of 65–75%, classified as "good" for early-stage development .

- RPI (Relative Process Improvement) : Measures yield and waste reduction. Flow synthesis improves RPI by 32–46% over batch routes .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the alkylation of 3-hydroxy-1H-1,2,4-triazole?

- Residence Time Control : In flow reactors, residence times of 10–15 minutes maximize conversion while avoiding decomposition .

- In Situ Acid Scavengers : Adding molecular sieves or silica gel traps HBr generated during alkylation, reducing side reactions .

- Solvent Selection : Using acetonitrile instead of DMF improves solubility of intermediates and reduces PMI by 20% .

Q. What strategies are effective for handling unstable intermediates in the synthesis of triazole acetic acid derivatives?

- Flow Chemistry : Continuous processing avoids isolation of hazardous intermediates (e.g., acetimidamide derivatives), enabling safe scale-up .

- Low-Temperature Quenching : Immediate cooling of reaction mixtures to 0–5°C stabilizes reactive species like triazole esters .

- In-Line Analytics : Real-time LC-MS monitoring detects decomposition pathways, allowing dynamic adjustment of flow rates and temperatures .

Q. How is (3-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid applied in studying metal-protein interactions?

The compound’s high metal affinity (log K ~8–10 for Zn, Cu) facilitates:

- Competitive Binding Assays : Displacing metals from proteins (e.g., metalloenzymes) to study catalytic mechanisms .

- X-Ray Crystallography : Co-crystallization with metal-bound proteins reveals binding geometries (e.g., octahedral coordination for Fe) .

- Fluorescence Quenching : Monitoring conformational changes in metal-binding proteins via tryptophan quenching .

Q. What methodological advancements enable the diversification of triazole acetic acid derivatives for drug discovery?

- Modular Flow Platforms : Integrated condensation-alkylation steps allow rapid synthesis of analogs (e.g., methyl-, carboxamide-substituted triazoles) with yields >70% .

- Substrate Scope Expansion : Using hydrazines and acetimidamides under flow conditions produces derivatives like 3-bromo-5-carboxyamide pyridine-triazole hybrids .

- Automated Purification : In-line liquid-liquid extraction removes byproducts without chromatography, critical for high-throughput screening .

Q. How do data contradictions in process efficiency metrics (e.g., PMI vs. yield) inform synthetic route selection?

While 2nd-generation flow processes exhibit higher PMI than batch methods (due to unoptimized work-up), their superior yield (75–85% vs. 40–50%) and safety profile make them preferable for large-scale production. Researchers must balance PMI with overall process robustness .

Q. What are the emerging applications of triazole acetic acid derivatives in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.